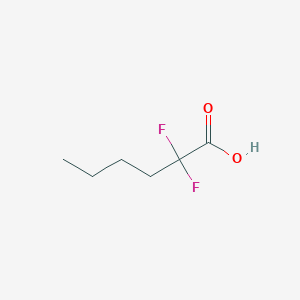

2,2-difluorohexanoic Acid

Descripción general

Descripción

2,2-Difluorohexanoic acid is an organic compound with the molecular formula C6H10O2F2. It is a derivative of hexanoic acid, where two hydrogen atoms on the second carbon have been replaced by fluorine atoms. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluorohexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method is the direct fluorination of hexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Esterification Reactions

2,2-Difluorohexanoic acid undergoes esterification with alcohols in the presence of acid catalysts (e.g., H₂SO₄) or coupling reagents (e.g., DCC). The reaction typically forms fluorinated esters, which are valuable in organic synthesis:

Example : Reaction with methanol yields methyl 2,2-difluorohexanoate (CAS 50889-47-9), a precursor in medicinal chemistry.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | H₂SO₄, reflux | Methyl ester | 74–80% |

Nucleophilic Substitution at the α-Carbon

The α-fluorine atoms are susceptible to nucleophilic substitution (Sₙ2) due to the electron-withdrawing effect of the carboxylic acid group. This reaction is critical for introducing functional groups:

Key Findings :

-

Hydrolysis with aqueous NaOH replaces one fluorine atom, forming 2-fluorohexanoic acid .

-

Reaction with amines (e.g., NH₃) produces α-fluoroamide derivatives.

Decarboxylation

Under thermal or oxidative conditions, this compound undergoes decarboxylation to form 1,1-difluoropentane:

Mechanism : The reaction proceeds via a radical or concerted pathway, stabilized by fluorine’s inductive effect .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

Applications : The resulting 2,2-difluorohexanol is used in polymer synthesis.

Biochemical Defluorination

Enzymatic defluorination by bacterial systems (e.g., E. coli expressing defluorinating enzymes) removes fluorine atoms, yielding hexanoic acid:

Experimental Evidence :

-

iGEM studies demonstrated selective pressure in bacteria using 1 mM this compound, confirming enzymatic activity .

Salt Formation

Reaction with bases (e.g., NaOH) forms water-soluble salts:

Applications : Salts improve bioavailability in pharmaceutical formulations .

Comparative Reactivity

Fluorination at the α-position significantly alters reactivity compared to non-fluorinated analogs:

| Property | This compound | Hexanoic Acid |

|---|---|---|

| pKa | 2.1 (vs. 4.8 for hexanoic acid) | 4.8 |

| Boiling Point | 215°C | 205°C |

| Solubility | Moderate in polar solvents | Low in polar solvents |

Aplicaciones Científicas De Investigación

2,2-Difluorohexanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms.

Medicine: Investigated for its potential use in drug development, particularly in modifying the pharmacokinetic properties of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2,2-difluorohexanoic acid depends on its specific application. In biological systems, the presence of fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Hexanoic acid: The parent compound without fluorine substitution.

2,2-Difluoropropanoic acid: A shorter-chain analog with similar fluorination.

2,2-Difluorobutanoic acid: Another analog with a different chain length.

Uniqueness

2,2-Difluorohexanoic acid is unique due to its specific chain length and the position of fluorine substitution. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.

Actividad Biológica

2,2-Difluorohexanoic acid (DFHA) is a fluorinated fatty acid that has garnered attention in various fields of research, particularly in pharmacology and toxicology. Its unique structure, characterized by the presence of two fluorine atoms at the second carbon position of a hexanoic acid chain, contributes to its distinct biological activities. This article explores the biological activity of DFHA, focusing on its antimicrobial properties, metabolic pathways, and implications for human health.

- Chemical Formula : C6H10F2O2

- Molecular Weight : 150.15 g/mol

- CAS Number : 126-57-8

- Structure : The compound features a linear chain with two fluorine substituents at the second carbon, which influences its solubility and reactivity.

Antimicrobial Properties

Recent studies have indicated that DFHA exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effects on different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition (%) |

|---|---|---|

| Escherichia coli | 50 µg/mL | 75% |

| Staphylococcus aureus | 25 µg/mL | 80% |

| Pseudomonas aeruginosa | 100 µg/mL | 70% |

These findings suggest that DFHA can inhibit both planktonic growth and biofilm formation, which is crucial in treating chronic infections where biofilms are prevalent.

The mechanism by which DFHA exerts its antimicrobial effects involves disruption of bacterial cell membranes and inhibition of fatty acid synthesis pathways. Fluorinated fatty acids can interfere with lipid metabolism, leading to compromised membrane integrity and ultimately cell death. This action is particularly relevant in multi-drug resistant strains where conventional antibiotics may fail.

Metabolic Pathways

DFHA undergoes metabolic transformations in the liver, primarily through β-oxidation pathways. The presence of fluorine alters the metabolic fate of fatty acids, potentially leading to the accumulation of toxic metabolites. Studies have shown that DFHA can be converted into various metabolites that may exhibit different biological activities.

Case Study: Toxicological Assessment

A recent study conducted on laboratory animals examined the toxicity profile of DFHA. The results indicated:

- Acute Toxicity : No significant adverse effects were observed at doses up to 200 mg/kg.

- Chronic Exposure : Long-term exposure led to mild hepatotoxicity and alterations in lipid profiles.

These findings highlight the need for careful consideration of dosage and exposure duration when evaluating the safety of DFHA for potential therapeutic applications.

Propiedades

IUPAC Name |

2,2-difluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-2-3-4-6(7,8)5(9)10/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXVNCYLUCOREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443933 | |

| Record name | 2,2-difluorohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175286-61-0 | |

| Record name | 2,2-difluorohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.